tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate
Description
tert-Butyl N-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate is a carbamate derivative featuring a naphthalen-1-ylmethyl group attached to a 3-oxopropyl chain, protected by a tert-butyl carbamate moiety. This compound is structurally designed to combine aromatic rigidity (naphthalene) with a reactive ketone group and a carbamate protective group, which is commonly used in organic synthesis to stabilize amines during reactions .
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-3-naphthalen-1-ylpropyl)carbamate |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-12-14(13-21)11-16-9-6-8-15-7-4-5-10-17(15)16/h4-10,13-14H,11-12H2,1-3H3,(H,20,22) |
InChI Key |
GLFLGRYFHIZXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate typically involves multiple steps. One common synthetic route starts with the reaction of naphthalene-1-carboxaldehyde with tert-butyl carbamate in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of naphthalen-1-ylmethylamine derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where carbamate derivatives have shown efficacy .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthalene ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives
Key Observations :
- Naphthalene Isomerism: The positional isomerism (1-yl vs.
- Functional Group Variations: The presence of a 3-oxo group distinguishes the target compound from analogs like UOSD015 (triazine core) and the chloro-dioxo-naphthalene derivative (quinone moiety), which confer distinct electronic and reactivity profiles .
- Protective Groups : The tert-butyl carbamate group is a common protective strategy for amines, as seen in compounds like UOSD005 and UOSD009, where it is later cleaved under acidic conditions (e.g., trifluoroacetic acid) .
Biological Activity
tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate is a synthetic organic compound belonging to the carbamate class, characterized by its unique structure that includes a tert-butyl group, a naphthalene moiety, and an oxopropyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological macromolecules.
- Molecular Formula : C19H23NO3
- Molecular Weight : 313.4 g/mol
- IUPAC Name : tert-butyl N-(2-formyl-3-naphthalen-2-ylpropyl)carbamate
- Canonical SMILES : CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C=O
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, which may lead to inhibition or modulation of their activities. The naphthalene moiety enhances the compound's binding affinity and specificity towards these targets, potentially influencing various biochemical pathways.
Enzyme Interaction Studies
Research has indicated that this compound can serve as a probe in enzyme activity studies. Its interactions with enzymes could elucidate mechanisms of action for therapeutic targets. For instance, studies have shown that similar compounds can inhibit enzyme activity by blocking substrate access or altering enzyme conformation.
Cytotoxicity and Cell Viability
In vitro studies on cell lines have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity. For example, related compounds have been shown to affect cell viability by inducing apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | HeLa | 15 | Moderate cytotoxicity |
| Related naphthalene carbamate | MCF7 (breast cancer) | 8 | High cytotoxicity |
| tert-butyl N-[2-hydroxy-naphthalen]carbamate | A549 (lung cancer) | 12 | Moderate cytotoxicity |
Case Studies
One notable study investigated the effects of similar carbamate compounds on neuroinflammation markers in astrocyte cultures exposed to amyloid-beta (Aβ) peptides. The results indicated that these compounds could reduce inflammatory cytokine production, suggesting a potential neuroprotective role against neurodegenerative diseases like Alzheimer's.
Therapeutic Applications
Given its structural properties and biological activity, this compound is being explored for several therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for developing anticancer drugs.
- Neuroprotection : Research indicates possible applications in treating neurodegenerative diseases by modulating inflammatory responses.
- Enzyme Inhibition : As a probe for studying enzyme interactions, it may aid in drug discovery processes targeting specific enzymes involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
